molecular formula C₂₈H₃₄F₃N₃O₇S B023484 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid CAS No. 133310-09-5

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid

Cat. No. B023484
M. Wt: 613.6 g/mol
InChI Key: FPAXYGQWHAIDFV-GAYSTUHSSA-N
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Description

The compound , due to its structure, likely involves multifaceted synthesis techniques and possesses unique physical and chemical properties. Its structure suggests it could be part of pharmaceutical research, given the presence of a phenothiazine moiety, known for its use in drug development.

Synthesis Analysis

The synthesis of complex molecules similar to the specified compound often involves multi-step reactions, starting from basic building blocks like amino acids, aldehydes, and isocyanates. For instance, molecules with similar complexity have been synthesized using optically active diols and involving transformations like the Diels-Alder reaction, functional group interconversion, and cyclization steps to achieve the desired stereochemistry and functional diversity [Sakoda, Kamikawaji, & Seto, 1992; Wu et al., 2000].

Molecular Structure Analysis

The molecular structure of compounds containing elements like the phenothiazine group and piperazine ring suggests a potential for diverse interactions and binding capabilities, particularly with biological targets. The stereochemistry plays a critical role in its activity and interactions, dictating its binding affinity and specificity [Martínez et al., 2001].

Chemical Reactions and Properties

Compounds with similar structural elements can undergo various chemical reactions, including nucleophilic substitutions, acylation, and alkylation, enabling the introduction of diverse functional groups that modulate their chemical properties and biological activity [Veerman et al., 2003].

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For example, the presence of multiple hydroxyl groups might enhance solubility in polar solvents, while the overall molecular size and shape could affect its crystalline form and stability [Wells et al., 2012].

Scientific Research Applications

Antimicrobial Applications

Compounds with structures resembling parts of the target molecule have been studied for their antimicrobial properties. For example, benzothiazole derivatives have demonstrated variable antimicrobial activity, highlighting the potential of structurally similar compounds in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011). This suggests the potential for the target compound to be explored for antimicrobial applications, given the right structural context and functional groups conducive to such activity.

Synthesis and Chemical Properties

The chemical synthesis of related compounds, particularly those involving piperazine and phenothiazine moieties, has been extensively studied. These works provide valuable insights into synthetic strategies that could be applicable to the target compound. For instance, the synthesis of fluoroquinolones incorporating piperazin-1-yl substitutions has been documented, offering a blueprint for constructing complex molecules with potential therapeutic benefits (Shindikar & Viswanathan, 2005). Such methodologies could be adapted for synthesizing the target compound, exploring its physicochemical properties, and evaluating its biological activity.

Pharmacological Potential

Research on compounds with structural similarities to the target molecule has also explored their pharmacological potential. The synthesis and evaluation of piperazine-substituted quinolones, for example, reveal the process of modifying basic structures to enhance pharmacological activity, such as antibacterial and antifungal effects (Fathalla & Pazdera, 2017). This underscores the importance of structural moieties like piperazine in modulating the biological activity of complex compounds, suggesting a potential avenue for the target compound's application in drug development.

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAXYGQWHAIDFV-GAYSTUHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928074
Record name 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid

CAS RN

133310-09-5
Record name 7-Hydroxyfluphenazine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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